molecular formula C15H16O2 B12803127 2-Naphthylethyl glycidyl ether CAS No. 87619-52-1

2-Naphthylethyl glycidyl ether

Cat. No.: B12803127
CAS No.: 87619-52-1
M. Wt: 228.29 g/mol
InChI Key: XIAKAIROUHUNBX-UHFFFAOYSA-N
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Description

2-Naphthylethyl glycidyl ether is an organic compound characterized by the presence of a glycidyl ether group attached to a 2-naphthylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylethyl glycidyl ether typically involves the reaction of 2-naphthylethanol with epichlorohydrin in the presence of a base. The reaction proceeds via the formation of an intermediate chlorohydrin, which subsequently undergoes intramolecular cyclization to form the glycidyl ether. Common bases used in this reaction include sodium hydroxide and potassium hydroxide .

Industrial Production Methods: Industrial production of glycidyl ethers often employs phase-transfer catalysis to enhance the reaction efficiency and yield. This method involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the transfer of reactants between immiscible phases . The reaction is typically carried out in a solvent-free environment to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylethyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and acids.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acidic Conditions: Hydrochloric acid, hydrobromic acid.

Major Products:

    Nucleophilic Ring-Opening: Corresponding alcohols, amines, or thiols.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alcohols, alkyl halides

Mechanism of Action

The mechanism of action of 2-naphthylethyl glycidyl ether primarily involves the nucleophilic attack on the epoxide ring, leading to ring-opening and subsequent formation of various functionalized products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . For example, in biological systems, the compound may interact with nucleophilic amino acid residues in proteins, leading to covalent modification and potential changes in protein function.

Comparison with Similar Compounds

Properties

CAS No.

87619-52-1

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2-naphthalen-1-ylethoxymethyl)oxirane

InChI

InChI=1S/C15H16O2/c1-2-7-15-12(4-1)5-3-6-13(15)8-9-16-10-14-11-17-14/h1-7,14H,8-11H2

InChI Key

XIAKAIROUHUNBX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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